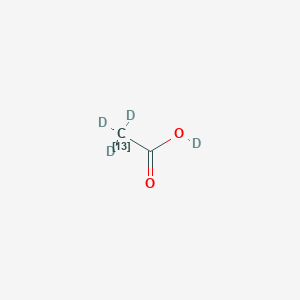
Epoprostenol sodium, United States PharmacopeiaReference Standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoprostenol sodium, also known as prostaglandin I2 sodium salt, is a pharmaceutical compound used primarily as a vasodilator and inhibitor of platelet aggregation. It is a synthetic analog of prostacyclin, a naturally occurring prostaglandin that plays a crucial role in vascular homeostasis. Epoprostenol sodium is commonly used in the treatment of pulmonary arterial hypertension to improve exercise capacity and symptoms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epoprostenol sodium is synthesized through a multi-step process that involves the conversion of prostaglandin endoperoxides to prostacyclin. The key steps include:
Epoxidation: The formation of an epoxide ring in the prostaglandin structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of ester bonds to stabilize the compound.
Sodium Salt Formation: Conversion of the free acid form to its sodium salt form for increased solubility and stability.
Industrial Production Methods
Industrial production of epoprostenol sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Multi-step purification processes, including crystallization and chromatography, to remove impurities.
Lyophilization: Freeze-drying to obtain the final lyophilized powder form.
Analyse Chemischer Reaktionen
Types of Reactions
Epoprostenol sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and peracids.
Reducing Agents: Such as lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of epoprostenol, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Epoprostenol sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its role in cellular signaling and vascular biology.
Medicine: Used in clinical research for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Wirkmechanismus
Epoprostenol sodium exerts its effects through two primary mechanisms:
Vasodilation: Directly dilates pulmonary and systemic arterial vascular beds, reducing vascular resistance and improving blood flow.
Inhibition of Platelet Aggregation: Prevents the aggregation of platelets, reducing the risk of thrombosis.
The molecular targets involved include prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. Activation of these receptors leads to increased cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Epoprostenol sodium is unique compared to other similar compounds due to its specific pharmacological profile and clinical applications. Similar compounds include:
Iloprost: Another prostacyclin analog used for similar indications but with different pharmacokinetics.
Treprostinil: A prostacyclin analog with a longer half-life and different administration routes.
Beraprost: An orally active prostacyclin analog with distinct pharmacological properties.
Epoprostenol sodium stands out due to its rapid onset of action and specific use in acute settings for pulmonary arterial hypertension .
Eigenschaften
Molekularformel |
C20H31NaO5 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-ylidene]pentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24;/h7,10-11,15-18,20-22H,2-6,8-9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,14-7-;/t15-,16-,17+,18-,20+;/m0./s1 |
InChI-Schlüssel |
OURCVRVJQMLUNA-QFDVFERUSA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1/C(=C\CCCC(=O)[O-])/CO2)O)O.[Na+] |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1C(=CCCCC(=O)[O-])CO2)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)






![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)


